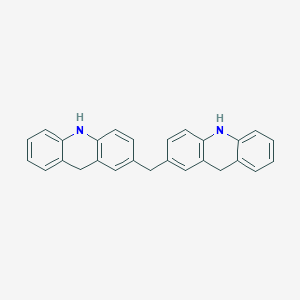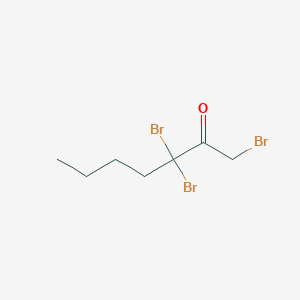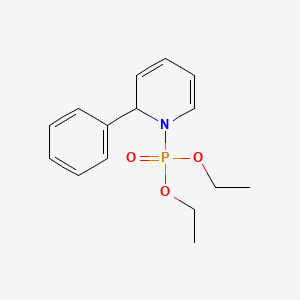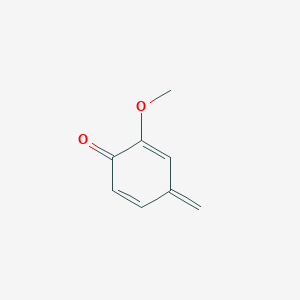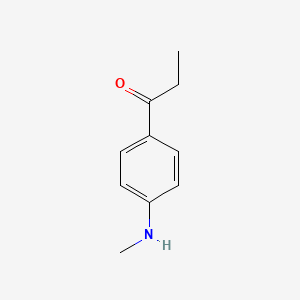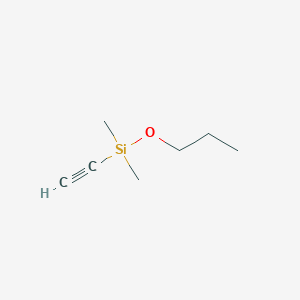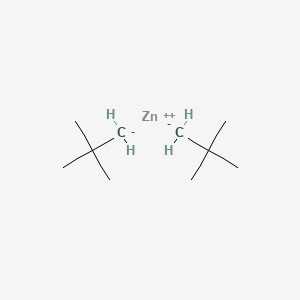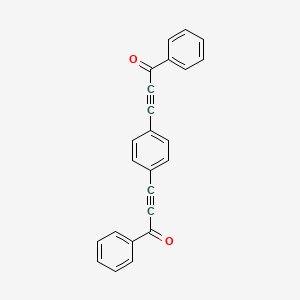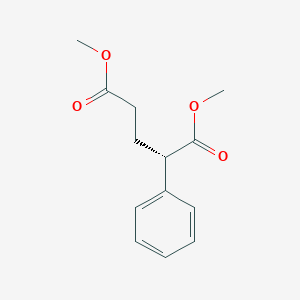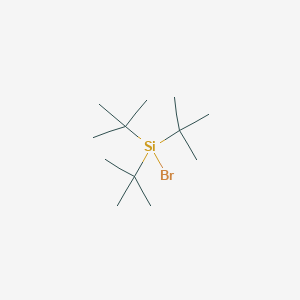
Bromo(tri-tert-butyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(tri-tert-butyl)silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to three tert-butyl groups and one bromine atom. This compound is of interest due to its unique structural properties and its reactivity, which makes it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo(tri-tert-butyl)silane can be synthesized through the reaction of tri-tert-butylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
(C4H9)3SiH+Br2→(C4H9)3SiBr+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bromo(tri-tert-butyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can be reduced to tri-tert-butylsilane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Reduction: Lithium aluminum hydride or other hydride donors are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be employed.
Major Products Formed:
Substitution: Formation of various organosilicon derivatives.
Reduction: Formation of tri-tert-butylsilane.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
Chemistry: Bromo(tri-tert-butyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s derivatives may be explored for potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including those used in coatings, adhesives, and sealants. Its reactivity makes it valuable in the modification of surfaces and the development of new materials.
Mechanism of Action
The mechanism of action of bromo(tri-tert-butyl)silane involves the reactivity of the silicon-bromine bond. The electron-donating effect of the tert-butyl groups stabilizes the silicon center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the bromine atom is replaced by other functional groups.
Comparison with Similar Compounds
Tri-tert-butylsilane: Lacks the bromine atom and is less reactive.
Bromo(trimethyl)silane: Contains smaller methyl groups instead of tert-butyl groups, leading to different steric and electronic properties.
Chlorotri-tert-butylsilane: Contains a chlorine atom instead of bromine, resulting in different reactivity.
Uniqueness: Bromo(tri-tert-butyl)silane is unique due to the combination of the bulky tert-butyl groups and the reactive bromine atom. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
56348-25-5 |
|---|---|
Molecular Formula |
C12H27BrSi |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
bromo(tritert-butyl)silane |
InChI |
InChI=1S/C12H27BrSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 |
InChI Key |
RFTYXVFXDBUXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



